1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde

Description

Chemical Identity and Nomenclature

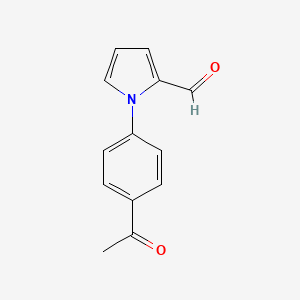

This compound possesses the molecular formula C₁₃H₁₁NO₂ and exhibits a molecular weight of 213.23 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 1-(4-acetylphenyl)pyrrole-2-carbaldehyde, reflecting its structural composition of a pyrrole ring substituted at the nitrogen position with a 4-acetylphenyl group and bearing an aldehyde functional group at the 2-position. Alternative nomenclature systems have designated this compound using various synonymous names, including 1-(4-acetylphenyl)-1H-pyrrole-2-carboxaldehyde and 1-(4-acetylphenyl)pyrrole-2-carbaldehyde, all referring to the identical chemical entity.

The structural descriptor for this compound can be represented through its Simplified Molecular Input Line Entry System notation as CC(=O)C1=CC=C(C=C1)N2C=CC=C2C=O, which encodes the complete molecular connectivity. The International Chemical Identifier key TYHQAUHEAPTDNR-UHFFFAOYSA-N provides a unique alphanumeric identifier for unambiguous compound identification across chemical databases. The compound has been catalogued under multiple database entries, including PubChem Compound Identifier 4617267 and various supplier-specific product codes.

Historical Context of Pyrrole-2-carbaldehyde Derivatives

The development of pyrrole-2-carbaldehyde derivatives traces its origins to the pioneering work of Anton Vilsmeier and Albrecht Haack in 1927, who established the foundational Vilsmeier-Haack reaction as an efficient, affordable, and mild method for transforming electron-rich aromatic rings into aryl aldehydes using dimethylformamide and phosphorus oxychloride. This seminal discovery provided the synthetic foundation for accessing numerous pyrrole-2-carbaldehyde compounds, including the subsequently developed this compound derivatives. The historical evolution of synthetic methodologies for pyrrole-2-carbaldehyde derivatives has been significantly influenced by the recognition that such compounds serve as crucial biosynthetic precursors to many natural products, including heme, chlorophyll, and various porphyrinogens.

The synthesis of 4-substituted pyrrole-2-carbaldehyde compounds, which encompasses this compound as a representative example, has been subject to patent protection since the early 2000s, reflecting the commercial and research significance of these molecules. Patent literature from 2000 describes selective synthesis methods for 4-substituted pyrrole-2-carbaldehyde compounds via alkylation reactions, establishing foundational intellectual property around these synthetic approaches. The development of one-pot synthetic procedures combining Vilsmeier-Haack formylation with subsequent Friedel-Crafts acylation has represented a significant advancement in accessing specific derivatives such as 4-acetyl-1H-pyrrole-2-carbaldehyde.

Recent research efforts have expanded the synthetic repertoire for pyrrole-2-carbaldehyde derivatives through innovative approaches including oxidative annulation processes and direct carbon-hydrogen bond to carbon-oxygen double bond oxidation methodologies. These contemporary synthetic developments have enabled more efficient and environmentally benign access to pyrrole-2-carbaldehyde scaffolds, including complex derivatives bearing multiple functional groups. The biosynthetic production of pyrrole-2-carbaldehyde derivatives has also gained attention, with enzymatic carbon dioxide fixation methods providing alternative sustainable pathways for compound synthesis.

Significance in Heterocyclic Chemistry

This compound exemplifies the broader significance of heterocyclic chemistry in contemporary chemical research and pharmaceutical development. Heterocyclic scaffolds, defined as compounds containing at least one heteroatom such as nitrogen, oxygen, or sulfur as a ring member, have established themselves as fundamental templates for the design, synthesis, and development of biologically active molecules. The statistical prevalence of heterocycles in physiologically active compounds, exceeding eighty-five percent of all such molecules, underscores their indispensable role in modern drug design and development.

The pyrrole-2-carbaldehyde framework, as represented by this compound, demonstrates particular significance due to its dual functionality incorporating both aromatic heterocyclic character and reactive carbonyl groups. Research has established that pyrrole-2-carboxaldehyde derivatives have been isolated from numerous natural sources, including fungi, plants, and microorganisms, indicating their widespread occurrence and biological relevance. The well-characterized diabetes molecular marker pyrraline, which contains a pyrrole-2-carbaldehyde skeleton, exemplifies the physiological importance of this structural motif.

The synthetic versatility of this compound stems from its multiple reactive sites, enabling diverse chemical transformations including base-promoted annulation reactions with various coupling partners. Research has demonstrated that pyrrole-2-carbaldehyde derivatives can participate in [4 + 2] annulation reactions with β,γ-unsaturated α-ketoesters to synthesize multisubstituted 5,6-dihydroindolizines, showcasing the synthetic utility of these compounds in constructing complex heterocyclic architectures. The mild reaction conditions and moderate to high yields achieved in such transformations highlight the practical significance of pyrrole-2-carbaldehyde derivatives as synthetic intermediates.

Properties

IUPAC Name |

1-(4-acetylphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10(16)11-4-6-12(7-5-11)14-8-2-3-13(14)9-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHQAUHEAPTDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404944 | |

| Record name | 1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439094-81-2 | |

| Record name | 1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formylation of N-(4-Acetylphenyl)pyrrole

A common approach is the formylation of N-substituted pyrrole derivatives using reagents such as POCl3 in the presence of N,N-dimethylformamide (DMF) as a formylating agent. This method is adapted from the synthesis of related pyrrole-2-carbaldehydes:

Procedure : N-(4-acetylphenyl)pyrrole is dissolved in dichloromethane and cooled to 0°C. POCl3 is added dropwise to a DMF solution to generate the Vilsmeier reagent. The pyrrole solution is then added slowly to this mixture, and the reaction is warmed to 50°C and stirred for 1 hour. After completion, the reaction mixture is quenched with ice and neutralized with sodium hydroxide solution. The product precipitates upon cooling and is isolated by filtration, washed, and purified by recrystallization or chromatography.

Yield and Purity : Yields for similar pyrrole-2-carbaldehydes prepared by this method are typically high (around 90-95%), with minor regioisomeric impurities (e.g., 10% of 3-carbaldehyde isomer) that can be separated by purification.

Condensation and Cyclization Routes

Alternative synthetic routes involve the condensation of substituted anilines or phenyl derivatives with pyrrole precursors, followed by cyclization and oxidation steps:

Example : 4-Acetyl aniline derivatives can be reacted with pyrrole-2-carboxaldehyde or its equivalents under acidic or basic catalysis to form the N-(4-acetylphenyl)pyrrole intermediate. Subsequent oxidation or formylation introduces the aldehyde group at the 2-position.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the pyrrole nitrogen on the electrophilic aromatic ring or via Michael addition to α,β-unsaturated ketones, followed by ring closure and dehydration to yield the aromatic pyrrole-2-carbaldehyde structure.

Biosynthetic and Enzymatic Approaches

Recent studies have explored enzymatic synthesis of pyrrole-2-carbaldehydes using microbial enzymes such as those from Pseudomonas aeruginosa and Segniliparus rotundus. These biocatalytic methods involve:

- Enzymatic fixation of pyrrole substrates.

- Regioselective functionalization to introduce aldehyde and acetyl groups.

While these methods are promising for green chemistry applications, they are currently more suited for research-scale synthesis rather than industrial production.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, DMF | DMF used for Vilsmeier reagent formation |

| Temperature | 0°C to 50°C | Controlled to avoid side reactions |

| Reagents | POCl3, NaOH (20% aqueous) | POCl3 for formylation; NaOH for quenching |

| Reaction Time | 1 to 3 hours | Sufficient for complete formylation |

| Purification | Filtration, washing, recrystallization | Removes regioisomers and impurities |

| Yield | 90-95% | High yield with proper control |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) : Confirms the aldehyde proton at ~9-10 ppm and aromatic protons of the 4-acetylphenyl group.

- Mass Spectrometry (MS) : Molecular ion peak consistent with C14H11NO2 (molecular weight ~225 g/mol).

- Infrared Spectroscopy (IR) : Characteristic aldehyde C=O stretch near 1680-1720 cm⁻¹ and ketone C=O stretch from the acetyl group.

- Elemental Analysis : Confirms purity and correct stoichiometry.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl3, DMF, NaOH, 0-50°C | High yield, straightforward | Requires careful temperature control; regioisomer formation possible |

| Condensation/Cyclization | 4-Acetyl aniline, pyrrole derivatives, acid/base catalysis | Versatile, allows functional group variation | Multi-step, may require purification |

| Enzymatic Synthesis | Pyrrole substrates, microbial enzymes | Environmentally friendly, regioselective | Limited scalability, complex enzyme handling |

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the acetyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or an acid catalyst.

Major Products

Oxidation: 1-(4-Carboxy-phenyl)-1H-pyrrole-2-carbaldehyde.

Reduction: 1-(4-Hydroxymethyl-phenyl)-1H-pyrrole-2-carbaldehyde.

Substitution: 1-(4-Substituted-phenyl)-1H-pyrrole-2-carbaldehyde derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde has been investigated for its pharmacological properties. Research indicates its potential in:

- Anticancer Activity : Studies have shown that pyrrole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from pyrrole have demonstrated significant growth inhibition in human cancer cells, suggesting that this compound could be further explored for its anticancer properties .

- Antimicrobial Properties : Pyrrole compounds are known for their antimicrobial activity. The structural features of this compound may enhance its effectiveness against certain pathogens .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex nitrogen-containing heterocycles, which are crucial in drug development. Its reactivity allows for the formation of various derivatives through electrophilic substitution and condensation reactions .

Material Science

The unique electronic properties of pyrrole derivatives make them suitable for applications in material science:

- Conductive Polymers : Research indicates that pyrrole derivatives can be incorporated into conductive polymer systems, enhancing their electrical properties. This application is particularly relevant in the development of organic electronic devices .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of various pyrrole derivatives found that compounds similar to this compound exhibited IC50 values indicating effective inhibition against breast cancer cell lines. The study highlighted the importance of substituent groups on the pyrrole ring in enhancing biological activity.

Case Study 2: Organic Synthesis

In a synthetic chemistry context, researchers synthesized a series of pyrrole-based compounds using this compound as a starting material. The resulting compounds showed varied reactivity profiles, demonstrating the utility of this compound in creating diverse chemical entities for further research.

Mechanism of Action

The mechanism of action of 1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with its targets.

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrrole-2-carbaldehyde derivatives differ primarily in the substituents attached to the pyrrole nitrogen and the phenyl ring. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., acetyl, chloro) increase molecular weight and may enhance electrophilic reactivity at the aldehyde group. For example, 1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde exhibits a molecular weight of 240.09, significantly higher than the 4-fluoro analog (189.18) .

- Electron-donating groups (e.g., methoxy) reduce electrophilicity but improve solubility in polar solvents. The 4-methoxy derivative (201.22 g/mol) is reported as a stable solid .

- Bulkier substituents (e.g., naphthyl) lower synthetic yields (50–58%) due to steric hindrance during coupling reactions .

Spectroscopic and Analytical Data

- NMR Trends : The aldehyde proton in pyrrole-2-carbaldehydes typically resonates at δ 9.6–10.2 ppm. Electron-withdrawing substituents deshield this proton, as seen in 1-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde (δ 9.8 ppm) .

- IR Spectroscopy : Strong C=O stretches (1680–1720 cm⁻¹) confirm the presence of the acetyl group in 4-acetylphenyl analogs .

- Mass Spectrometry : High-resolution MS data validate molecular formulas, with deviations < 5 ppm in compounds like 1-(2-Bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde .

Biological Activity

1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This detailed article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring combined with an acetylphenyl group and a formyl group, characterized by the molecular formula and a molecular weight of approximately 213.23 g/mol. The presence of the pyrrole moiety is significant as it often contributes to a variety of biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, studies have shown that derivatives containing pyrrole structures often possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays using human cancer cell lines, such as A549 (lung adenocarcinoma), revealed that this compound can reduce cell viability significantly. For example, exposure to 100 µM concentrations resulted in a viability reduction to approximately 64% compared to untreated controls .

The mechanism by which this compound exerts its anticancer effects appears to involve interaction with cellular targets that regulate cell proliferation and apoptosis. It may modulate the activity of specific enzymes or receptors, leading to altered signaling pathways associated with cancer cell survival and growth.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Study on Anticancer Activity : A comparative study demonstrated that derivatives with specific substitutions on the phenyl ring enhanced cytotoxicity against A549 cells. For instance, compounds with 4-chlorophenyl and 4-bromophenyl substitutions exhibited reduced cell viability to 61% and 64%, respectively .

- Antimicrobial Efficacy : In a study assessing the antibacterial properties of various pyrrole derivatives, it was found that those similar in structure to this compound showed MIC values lower than those of traditional antibiotics like ciprofloxacin .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Pyrrole derivative | Moderate (MIC: 3.12 - 12.5 µg/mL) | Significant (64% viability at 100 µM) |

| 2-Acetylpyrrole | Pyrrole derivative | Low | Weak |

| 4-Acetylpyridine | Pyridine derivative | Moderate | Minimal |

Q & A

What established synthetic routes are available for 1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde, and how do their yields compare?

The compound can be synthesized via Claisen-Schmidt condensation or nucleophilic substitution . For example, analogous pyrrole-carbaldehydes are prepared by reacting substituted acetophenones with pyrrole derivatives under basic conditions (e.g., K₂CO₃) . Yields for similar compounds range from 85% to 98% , depending on solvent choice (e.g., DMF or ethanol) and catalyst optimization . Side reactions, such as over-acetylation or ring-opening, can be minimized by controlling reaction temperature (60–80°C) and stoichiometry .

How can computational chemistry predict reactivity and optimal conditions for synthesizing this compound?

Density Functional Theory (DFT) calculations can model transition states and electronic effects of the 4-acetylphenyl group. For instance, studies on pyrazole-carbaldehydes used DFT to identify electron-deficient carbonyl groups as reactive sites for nucleophilic attack . Solvent polarity (e.g., dielectric constant of DMSO vs. toluene) can also be simulated to optimize reaction kinetics .

Which spectroscopic methods are most effective for structural characterization?

- NMR : H and C NMR confirm regiochemistry (e.g., pyrrole ring substitution) and acetyl group integration .

- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles, as demonstrated for 4-Acetyl-1H-pyrrole-2-carbaldehyde .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₁NO₂ at m/z 214.087) .

How do steric/electronic effects of the 4-acetylphenyl group influence reactivity?

The acetyl group’s electron-withdrawing nature increases the electrophilicity of the pyrrole carbaldehyde, favoring nucleophilic additions. Steric hindrance from the para-substituted acetyl group may reduce reactivity at the ortho positions, as observed in crystallographic studies of related compounds . Hammett constants (σ⁺ ~ 0.78) correlate with reaction rates in cross-coupling experiments .

What side reactions occur during synthesis, and how are they mitigated?

Common impurities include pyrrole dimerization or acetyl migration . These are addressed via:

- Column chromatography (silica gel, hexane/ethyl acetate eluent) .

- Low-temperature recrystallization (e.g., using methanol/water) .

- Monitoring reaction progress via TLC (Rf ~ 0.5 in 7:3 hexane:EtOAc) .

What strategies improve regioselectivity in pyrrole-carbaldehyde synthesis?

- Microwave-assisted synthesis : Enhances regioselectivity by reducing reaction time (e.g., 30 minutes vs. 12 hours conventional) .

- Directed ortho-metalation : Using directing groups (e.g., acetyl) to control substitution patterns .

- Catalytic systems : Pd/Cu catalysts for Suzuki-Miyaura couplings to install aryl groups .

What biological activities of related pyrrole-carbaldehydes inform research on this compound?

Analogous compounds exhibit antimicrobial and anti-inflammatory properties. For example, pyrazole-carbaldehydes inhibit COX-2 (IC₅₀ ~ 2.5 µM) . Bioactivity assays (e.g., MIC tests against S. aureus) and molecular docking (e.g., targeting bacterial FabH enzymes) are recommended for this compound .

How can in silico docking predict interactions with biological targets?

AutoDock Vina or Schrödinger Suite can model binding affinities. For instance, docking studies on pyrazole-carbaldehydes revealed hydrogen bonding with His90 in EGFR kinase (ΔG = −9.2 kcal/mol) . Pharmacophore modeling can further prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.